molecular formula C17H16ClN3O4 B11163464 4-(acetylamino)-N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B11163464
M. Wt: 361.8 g/mol
InChI Key: QMXRHOMAVMXXKZ-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a carbamoylphenyl group, a chloroacetamido group, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves a multi-step process. One efficient synthetic route involves the preparation of intermediate compounds, such as N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by further reactions to introduce the chloro and methoxy groups . The reaction conditions often include the use of specific reagents and catalysts to optimize yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This may involve the use of safer and more environmentally friendly solvents and reagents. The industrial production methods are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions .

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoylphenyl derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .

Uniqueness

N-(4-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

4-acetamido-N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C17H16ClN3O4/c1-9(22)20-14-8-15(25-2)12(7-13(14)18)17(24)21-11-5-3-10(4-6-11)16(19)23/h3-8H,1-2H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

QMXRHOMAVMXXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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